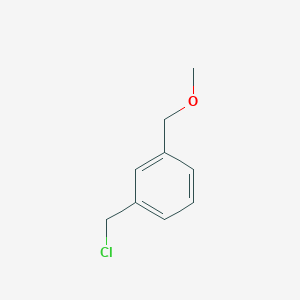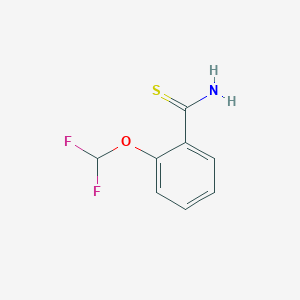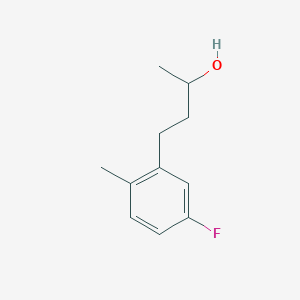
1-(4-Ethylcyclohexyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylcyclohexyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H21N It consists of a cyclopropane ring attached to a cyclohexane ring, which is further substituted with an ethyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylcyclohexyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable cyclohexane derivative. One common method is the reaction of 4-ethylcyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazomethane safely. The subsequent reductive amination step can be optimized for high yield and purity, often using catalytic hydrogenation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylcyclohexyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethylcyclohexyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and reactivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylcyclohexyl)cyclopropan-1-amine
- 1-(4-Propylcyclohexyl)cyclopropan-1-amine
- 1-(4-Butylcyclohexyl)cyclopropan-1-amine
Uniqueness
1-(4-Ethylcyclohexyl)cyclopropan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of the cyclopropane and cyclohexane rings also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
1-(4-ethylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h9-10H,2-8,12H2,1H3 |
Clave InChI |
BSINPGNKRKSXNB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)






![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)


![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)
